Chondrillasterol acetate Chondrillasterol acetate
Brand Name: Vulcanchem
CAS No.: 4651-47-2
VCID: VC17062974
InChI: InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1
SMILES:
Molecular Formula: C31H50O2
Molecular Weight: 454.7 g/mol

Chondrillasterol acetate

CAS No.: 4651-47-2

Cat. No.: VC17062974

Molecular Formula: C31H50O2

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

Chondrillasterol acetate - 4651-47-2

Specification

CAS No. 4651-47-2
Molecular Formula C31H50O2
Molecular Weight 454.7 g/mol
IUPAC Name [(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1
Standard InChI Key VQLULFBGTFJDEB-WMEKXSQASA-N
Isomeric SMILES CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C
Canonical SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Introduction

Structural Characterization and Molecular Identity

Chemical Classification and Skeletal Framework

Chondrillasterol acetate belongs to the stigmastane class of sterol lipids, distinguished by a tetracyclic cyclopenta[α]phenanthrene core with an ethyl substituent at position C24. This structural motif places it within the broader family of phytosterols, which are integral to membrane architecture and cellular signaling in eukaryotic organisms. The acetylation of the parent compound chondrillasterol introduces an ester functional group at the C3 hydroxyl position, enhancing its lipophilicity and stability .

Table 1: Molecular Properties of Chondrillasterol Acetate

PropertyValue
Molecular FormulaC31H50O2\text{C}_{31}\text{H}_{50}\text{O}_2
Molecular Weight454.73 g/mol
IUPAC Name(3β,5α,22E,24R)-Stigmasta-7,22-dien-3-yl acetate
CAS Registry Number4651-47-2
InChIKeyJZVFJDZBLUFKCA-ITLDDNDGSA-N (derived from parent compound)

Stereochemical Considerations

The molecule contains four stereocenters at positions C3, C5, C24, and C25, which govern its three-dimensional conformation and biological interactions. Nuclear magnetic resonance (NMR) studies confirm the β-configuration of the C3 hydroxyl group prior to acetylation and the trans (E) geometry of the double bond at C22–C23 . These features are critical for its ability to integrate into lipid bilayers and modulate membrane fluidity.

Synthesis and Production Methodologies

Natural Isolation Techniques

Chondrillasterol acetate is predominantly extracted from Vernonia adoensis, a plant utilized in African ethnomedicine. The process involves:

  • Solvent Extraction: Dried leaves are macerated in methanol or ethanol to solubilize sterols .

  • Chromatographic Purification: Column chromatography using silica gel and gradient elution with hexane-ethyl acetate isolates the acetate derivative.

  • Acetylation: The parent alcohol (chondrillasterol) undergoes esterification with acetic anhydride in the presence of pyridine to yield the acetate form.

Industrial-Scale Synthesis

While large-scale production remains limited, industrial protocols emphasize cost-effective acetylation reactors and continuous-flow systems to enhance yield. Recent advancements in enzymatic catalysis using lipases offer a greener alternative to traditional chemical methods, reducing byproduct formation.

Chemical and Physical Properties

Reactivity and Functional Group Transformations

Chondrillasterol acetate participates in characteristic sterol reactions:

  • Oxidation: Treatment with Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) oxidizes the Δ7 double bond to a ketone, yielding 7-ketostigmastanyl acetate.

  • Hydrolysis: Alkaline conditions (e.g., NaOH/EtOH\text{NaOH}/\text{EtOH}) cleave the acetate group, regenerating chondrillasterol.

Table 2: Key Chemical Reactions

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO4\text{KMnO}_4, acidic7,22-Diketostigmastanyl acetate
ReductionLiAlH4\text{LiAlH}_4Dihydrochondrillasterol acetate
SaponificationNaOH/H2O\text{NaOH}/\text{H}_2\text{O}Chondrillasterol

Spectroscopic Profiles

  • Mass Spectrometry: Electron ionization (EI) spectra exhibit a base peak at m/z 454 corresponding to the molecular ion [M]+[M]^+ .

  • Infrared Spectroscopy: Strong absorption at 1735 cm⁻¹ confirms the ester carbonyl group.

PathogenInhibition at 100 μg/mLMIC (μg/mL)
Staphylococcus aureus25%>100
Klebsiella pneumoniae38%>100
Pseudomonas aeruginosa65%50

The compound demonstrated concentration-dependent biofilm disruption, achieving 100% inhibition of P. aeruginosa biofilms at 1.6 μg/mL . This dual activity suggests utility in treating chronic infections resistant to conventional antibiotics.

Mechanism of Action

Chondrillasterol acetate destabilizes bacterial membranes through intercalation into phospholipid bilayers, increasing permeability to protons and small ions . Synergistic effects with fluoroquinolones (e.g., ciprofloxacin) have been observed, likely due to enhanced intracellular drug accumulation .

Applications in Research and Industrial Contexts

Drug Development

The compound serves as a lead structure for designing novel antibiofilm agents. Structural analogs with modified side chains are under investigation to improve pharmacokinetic properties.

Agricultural Uses

Preliminary studies indicate antifungal activity against plant pathogens such as Fusarium oxysporum, highlighting potential applications in crop protection .

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